5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through the trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide and a suitable base . The subsequent steps involve the formation of the octahydropyrrolo[3,4-c]pyrrole ring system, which can be synthesized through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar trifluoromethyl and chloro substituents.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with a fluorine atom in place of one of the hydrogens.
Uniqueness
5-Chloro-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is unique due to its complex structure, which combines multiple functional groups and ring systems.
Properties
Molecular Formula |
C18H15ClF3N5 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
5-chloro-6-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H15ClF3N5/c19-15-4-11(5-23)6-25-17(15)27-9-12-7-26(8-13(12)10-27)16-14(18(20,21)22)2-1-3-24-16/h1-4,6,12-13H,7-10H2 |
InChI Key |
SYFISVTUJZQRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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